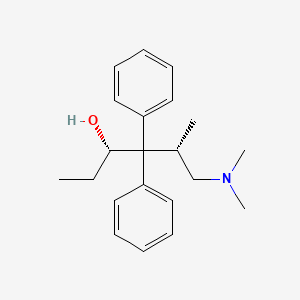
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- is a chiral compound with a complex structure It features a hexanol backbone with dimethylamino, methyl, and diphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- involves multiple steps. One common method includes the oxidation of N-(benzyloxycarbonyl)-L-phenylalaninol with oxalyl chloride in DMSO to form an aldehyde. This aldehyde undergoes dimerization with zinc dust in dichloromethane to yield a diol. Subsequent reactions involve the use of alpha-acetoxyisobutyryl bromide, NaOH, and NaBH4 to form the desired hexanol derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Oxalyl chloride in DMSO.
Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may inhibit enzymes or interact with receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol
- 3-methyl-6-dimethylamino-1,2-diphenylhexan-3-ol
Uniqueness
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- is unique due to its specific stereochemistry and the presence of both dimethylamino and diphenyl groups.
Propiedades
Número CAS |
14347-93-4 |
|---|---|
Fórmula molecular |
C21H29NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
(3S,5S)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20+/m1/s1 |
Clave InChI |
UKKMLFPHCPRNJI-XLIONFOSSA-N |
SMILES isomérico |
CC[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C)O |
SMILES canónico |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


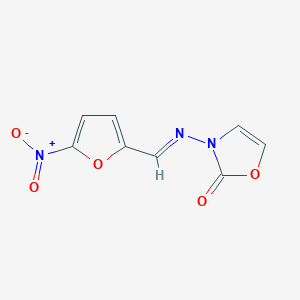
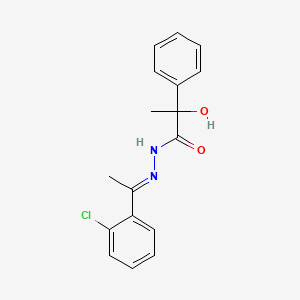
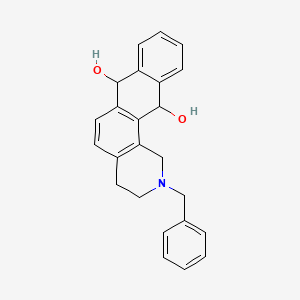

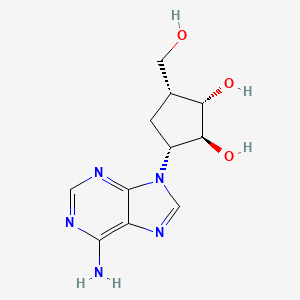
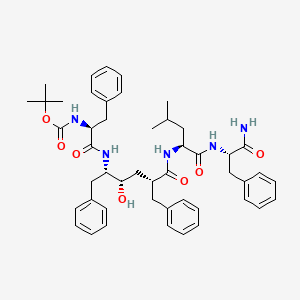

![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
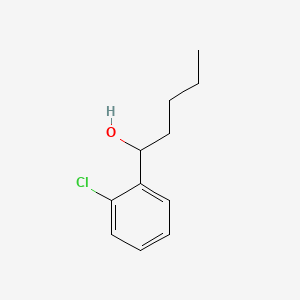
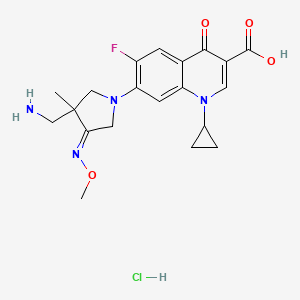
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)


